4',2-Dihydroxy-3-methoxychalcone

Übersicht

Beschreibung

4’,2-Dihydroxy-3-methoxychalcone is a member of the chalcone family, which are secondary metabolites belonging to the flavonoid family. Chalcones are characterized by their α,β-unsaturated ketone structure, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’,2-Dihydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 4’,2-Dihydroxy-3-methoxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

4’,2-Dihydroxy-3-methoxychalcone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochalcones.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Halogenated chalcones.

Wissenschaftliche Forschungsanwendungen

4',2-Dihydroxy-3-methoxychalcone has been isolated from Dracaena usambarensis stems and exhibits several pharmacological properties . Research indicates its potential applications in various scientific fields, particularly in medicinal chemistry, due to its antioxidant, anti-inflammatory, and neuroprotective effects .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties:

- General Effects: Chalcones, including this compound analogs, demonstrate both antioxidant and anti-inflammatory activities . Studies determine antioxidant potential through DPPH radical scavenging activity and reducing potential. The anti-inflammatory properties are assessed using in vitro inhibition assays of β-glucuronidase, trypsin, and diene conjugates .

- Specific Examples:

- 2′-Hydroxy-4-methoxychalcone reduces oxidative stress and ROS levels by decreasing gp91phox expression and increasing glutathione (GSH) levels. It also lowers NO, iNOS, and COX-2 levels, which are significant in inflammation .

- Acetylated derivatives of 4-hydroxy-3,4′-bis(methoxy)chalcone exhibit antioxidant properties against H2O2-induced apoptosis in PC12 cells .

- Chalcone 41 , derived from 1,3,5-triacetylbenzene and 4-hydroxy-3-methoxybenzaldehyde, shows better DPPH free radical scavenging than trolox at 10 μM and acts as a potent nitric oxide suppressor with anti-inflammatory activity at 1 µM .

- 4′-Fluoro-2′-hydroxy-2,3-dimethoxychalcone exhibits high antioxidant activity and significant anti-inflammatory activity in in vitro COX assays .

Other potential applications

- Acetylcholinesterase Inhibition: Chalcone 20 shows inhibitory activity towards acetylcholinesterase, with an IC50 of 1.0 nM, and exhibits biometal chelating ability and better inhibition than donepezil . Theoretical studies suggest it has dual binding inhibition of the acetylcholinesterase enzyme .

- Peptic Ulcer Protection: 4′-hydroxy-3-m-tolylchalcone increases SOD, PGE2, and GPx activity in a dose-dependent manner and reduces MDA levels in rats with indomethacin-induced peptic ulcers .

- Diabetes Treatment: Chalcone derivatives, such as compound 4-C (2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl) phenol), have shown promising activity in sucrose-loaded diabetic albino mice . 2′, 4′-dihydroxy-4-methoxydihydrochalcone (DMC-2) has a hypoglycemic effect comparable to metformin in male mice with type 2 diabetes at 200–300 mg/kg/day . Trihydroxychalcone derivatives can stimulate AMP-activated protein kinase (AMPK), increase muscle FAO, improve glucose tolerance, and decrease fat accumulation in the liver and skeletal muscles . Sulfonylurea chalcones also exhibit hypoglycemic activity comparable to gliclazide in normoglycemic rabbits .

- Anticancer Potential: 2',4-dihydroxy-3-methoxy chalcone notably impacts the Sonic hedgehog protein, expending -7.04 kcal/mol of binding energy, suggesting potential anticancer applications .

Chalcone-Imprinted Polymers:

- Chalcone-imprinted polymers can be created and used as adsorbents for chalcone molecules . The polymers imprinted with trans-chalcone and 2′,4′-dihydroxy-3-methoxychalcone can be optimized using monomers like AA, MAA, and 4-VP to enhance adsorption properties . These polymers, including magnetic and non-imprinted versions, are investigated for adsorption rate and efficiency using UV-vis spectroscopy and mass spectrometry .

Wirkmechanismus

The mechanism of action of 4’,2-Dihydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’,4’-Dihydroxychalcone

- 2’,4’-Dihydroxy-3’,5’-dimethyl-6’-methoxychalcone

- 4,4’-Dihydroxy-2-methoxychalcone

Uniqueness

4’,2-Dihydroxy-3-methoxychalcone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of hydroxyl and methoxy groups enhances its antioxidant and anticancer activities compared to other chalcones .

Biologische Aktivität

4',2-Dihydroxy-3-methoxychalcone is a compound belonging to the chalcone family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

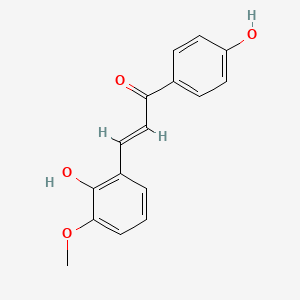

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 270.28 g/mol

This compound exhibits unique characteristics due to the presence of hydroxyl and methoxy groups, which enhance its biological activity.

1. Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of this compound:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6) in various in vitro models. For instance, in BV2 microglial cells treated with lipopolysaccharide (LPS), the compound inhibited nitric oxide production and downregulated inflammatory enzymes such as iNOS and COX-2 .

- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of oxidative stress pathways, where this compound enhances glutathione levels while decreasing reactive oxygen species (ROS) production .

2. Antioxidant Activity

The antioxidant capacity of this chalcone has been evidenced through various assays:

- DPPH Radical Scavenging : The compound exhibited significant scavenging activity against DPPH radicals, indicating its potential to neutralize free radicals .

- Biometal Chelation : It also demonstrated biometal chelating ability, which is crucial for reducing metal-induced oxidative stress .

Anticancer Effects

Recent studies have focused on the anticancer properties of this compound:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this chalcone selectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC values for these cell lines suggest a potent cytotoxic effect at relatively low concentrations .

- Induction of Apoptosis : Flow cytometry assays revealed that treatment with this compound leads to increased apoptosis in cancer cells, characterized by activation of caspases and alteration in mitochondrial membrane potential .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Leishmanicidal Activity : In vitro studies demonstrated significant activity against Leishmania amazonensis. The compound showed effective inhibition of promastigotes and amastigotes with low effective doses, suggesting potential as a lead compound for antileishmanial drug development .

Summary Table of Biological Activities

Case Studies

- In Vivo Studies on Inflammation : In a rat model of indomethacin-induced peptic ulcer, administration of this compound resulted in decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity, highlighting its protective effects against oxidative damage .

- Cancer Cell Line Studies : A study involving triple-negative breast cancer (TNBC) cells showed that exposure to this chalcone led to significant apoptosis mediated by mitochondrial pathways and alterations in pro-apoptotic protein expression profiles .

Eigenschaften

IUPAC Name |

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,17,19H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRNCBHUOOTFMZ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.